![molecular formula C10H8BrNO B2729623 3-Bromo-8-methylquinolin-6-ol CAS No. 889660-65-5](/img/structure/B2729623.png)
3-Bromo-8-methylquinolin-6-ol
Overview
Description
3-Bromo-8-methylquinolin-6-ol (3-BMQ) is a heterocyclic organic compound that has recently been studied for its potential applications in the field of science. 3-BMQ is a member of the quinoline family, which consists of compounds containing a fused benzene and pyridine ring. It is a colorless, crystalline solid that has a melting point of 159 °C and a boiling point of 252 °C. 3-BMQ is soluble in both water and common organic solvents such as ethanol, acetone, and ethyl acetate.
Scientific Research Applications
Synthesis of Biologically Active Quinoline and its Analogues
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . “3-Bromo-8-methylquinolin-6-ol” being a quinoline derivative, can be assumed to have similar applications.
Skraup-Type Synthesis of 3-Bromoquinolin-6-ols
2,2,3-Tribromopropanal, a reagent which almost became forgotten in the chemical literature after its first application in the 1950s, is used for the one-step transformation of diversely substituted 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines . These intermediates are then converted, in one further step, into 3-bromoquinolin-6-ols, which may carry additional substituents at positions 7 and 8 . This suggests that “3-Bromo-8-methylquinolin-6-ol” could be synthesized using a similar method.
Synthesis of Bioactive Chalcone Derivatives
Ghodile et al. developed a novel class of 1-(3-bromo-5-chloro-2-hydroxyphenyl)-3-(2-chloro-8-methylquinolon-3-yl)prop-2-en-1-one compounds by condensation of 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone and 2-chloro-8-methylquinoline-3-carbaldehyde . This suggests that “3-Bromo-8-methylquinolin-6-ol” could potentially be used in the synthesis of bioactive chalcone derivatives.
properties
IUPAC Name |
3-bromo-8-methylquinolin-6-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-9(13)4-7-3-8(11)5-12-10(6)7/h2-5,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUJWAFBLPHKIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC(=CN=C12)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-8-methylquinolin-6-ol |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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